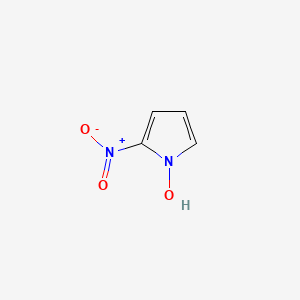![molecular formula C13H28S2 B12526397 1-[(2-Methylbutan-2-YL)disulfanyl]octane CAS No. 663622-76-2](/img/structure/B12526397.png)
1-[(2-Methylbutan-2-YL)disulfanyl]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Methylbutan-2-yl)disulfanyl]octane is an organic compound with the molecular formula C12H26S2 It is a disulfide compound, characterized by the presence of a disulfide bond (–S–S–) linking two alkyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylbutan-2-yl)disulfanyl]octane typically involves the reaction of 2-methylbutan-2-thiol with octyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the alkyl halide, forming the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-Methylbutan-2-yl)disulfanyl]octane undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the disulfide bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides or thiols, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(2-Methylbutan-2-yl)disulfanyl]octane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential role in biological systems, particularly in redox biology and as a model compound for studying disulfide bond formation and cleavage.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering thiol-containing drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Wirkmechanismus
The mechanism of action of 1-[(2-Methylbutan-2-yl)disulfanyl]octane involves the cleavage and formation of the disulfide bond. In biological systems, this compound can undergo redox reactions, where the disulfide bond is reduced to form thiols or oxidized to form sulfoxides or sulfones. These reactions are catalyzed by enzymes such as thioredoxin reductase and glutathione reductase, which play a crucial role in maintaining cellular redox homeostasis.
Vergleich Mit ähnlichen Verbindungen
1-[(2-Methylbutan-2-yl)disulfanyl]octane can be compared with other disulfide compounds such as:
Dimethyl disulfide (DMDS): A simpler disulfide compound with two methyl groups.
Diethyl disulfide (DEDS): Similar to DMDS but with ethyl groups.
Dibutyl disulfide (DBDS): Contains butyl groups instead of methyl or ethyl groups.
Uniqueness
This compound is unique due to the presence of a branched alkyl group (2-methylbutan-2-yl) and a longer alkyl chain (octane), which imparts distinct chemical and physical properties compared to simpler disulfides.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it an interesting subject for further research and development.
Eigenschaften
CAS-Nummer |
663622-76-2 |
|---|---|
Molekularformel |
C13H28S2 |
Molekulargewicht |
248.5 g/mol |
IUPAC-Name |
1-(2-methylbutan-2-yldisulfanyl)octane |
InChI |
InChI=1S/C13H28S2/c1-5-7-8-9-10-11-12-14-15-13(3,4)6-2/h5-12H2,1-4H3 |
InChI-Schlüssel |
UZPHYYFUSKJHGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSSC(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12526328.png)
![1,1'-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene](/img/structure/B12526341.png)

![N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea](/img/structure/B12526355.png)

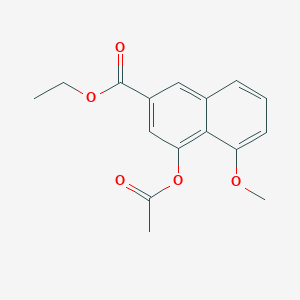

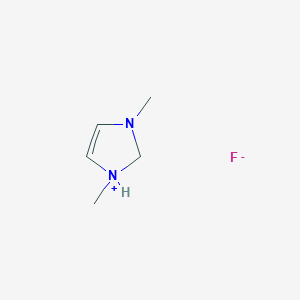
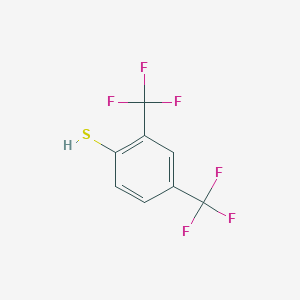
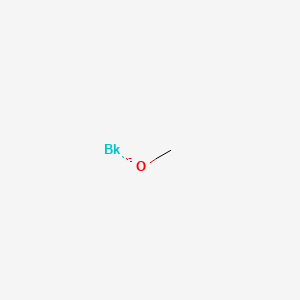
![(2S,4aS,7aS)-Octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B12526387.png)
